Cas no 145410-26-0 (Urea,N'-[2,6-bis(1-methylethyl)phenyl]-N-(4-phenylcyclohexyl)-N-(phenylmethyl)-,trans- (9CI))

Urea,N'-[2,6-bis(1-methylethyl)phenyl]-N-(4-phenylcyclohexyl)-N-(phenylmethyl)-,trans- (9CI) structure
145410-26-0 structure
Product name:Urea,N'-[2,6-bis(1-methylethyl)phenyl]-N-(4-phenylcyclohexyl)-N-(phenylmethyl)-,trans- (9CI)
CAS No:145410-26-0
MF:C32H40N2O
MW:468.672808647156
CID:197857
PubChem ID:3072996

Urea,N'-[2,6-bis(1-methylethyl)phenyl]-N-(4-phenylcyclohexyl)-N-(phenylmethyl)-,trans- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Urea,N'-[2,6-bis(1-methylethyl)phenyl]-N-(4-phenylcyclohexyl)-N-(phenylmethyl)-,trans- (9CI)
    • 1-benzyl-3-[2,6-di(propan-2-yl)phenyl]-1-(4-phenylcyclohexyl)urea
    • 1-benzyl-3-[2,6-bis(1-methylethyl)phenyl]-1-(4-phenylcyclohexyl)urea
    • trans-N'-(2,6-Bis(1-methylethyl)phenyl)-N-(4-phenylcyclohexyl)-N-(phenylmethyl)urea
    • trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea
    • Urea, N'-(2,6-bis(1-methylethyl)phenyl)-N-(4-phenylcyclohexyl)-N-(phenylmethyl)-, trans-
    • 1-benzyl-3-(2,6-dipropan-2-ylphenyl)-1-(4-phenylcyclohexyl)urea
    • SCHEMBL9271691
    • DTXSID10932585
    • SCHEMBL9271537
    • 145410-26-0
    • cis-N-(2,6-diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea
    • MMABCDHYXCTBBS-HNRBIFIRSA-N
    • SCHEMBL9271539
    • N-Benzyl-N'-[2,6-di(propan-2-yl)phenyl]-N-(4-phenylcyclohexyl)carbamimidic acid
    • Inchi: InChI=1S/C32H40N2O/c1-23(2)29-16-11-17-30(24(3)4)31(29)33-32(35)34(22-25-12-7-5-8-13-25)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h5-17,23-24,27-28H,18-22H2,1-4H3,(H,33,35)
    • InChI Key: MMABCDHYXCTBBS-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=CC(C(C)C)=C1NC(N(C1CCC(C2C=CC=CC=2)CC1)CC1C=CC=CC=1)=O)C

Computed Properties

  • Exact Mass: 468.3143
  • Monoisotopic Mass: 468.314063904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.9
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34

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